Product packaging for Sodium 2-chloro-6-methylpyrimidin-4-olate(Cat. No.:CAS No. 2155855-99-3)

Sodium 2-chloro-6-methylpyrimidin-4-olate

Cat. No.: B2792163
CAS No.: 2155855-99-3
M. Wt: 166.54
InChI Key: BGNJJUWQCZIXBC-UHFFFAOYSA-M
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Description

Sodium 2-chloro-6-methylpyrimidin-4-olate is a chemical reagent designed for research and development applications. It belongs to the pyrimidine family, a privileged scaffold in medicinal and agricultural chemistry due to its presence in a wide range of bioactive molecules . Pyrimidine derivatives are extensively investigated for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties . The specific structural features of this compound—a chloro substituent and a methyl group on the pyrimidine ring—make it a versatile synthetic intermediate or building block for the preparation of more complex molecules . Researchers utilize such compounds in drug discovery and material science, particularly in constructing molecular hybrids or for further functionalization through nucleophilic substitution reactions . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN2NaO B2792163 Sodium 2-chloro-6-methylpyrimidin-4-olate CAS No. 2155855-99-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-chloro-6-methylpyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.Na/c1-3-2-4(9)8-5(6)7-3;/h2H,1H3,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNJJUWQCZIXBC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN2NaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-99-3
Record name sodium 2-chloro-6-methylpyrimidin-4-olate
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Synthetic Strategies and Methodological Advancements for the 2 Chloro 6 Methylpyrimidin 4 Ol Core

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Construction

The pyrimidine scaffold is a fundamental motif in a vast array of biologically active molecules, most notably as a core component of nucleic acids. digitellinc.com The synthesis of the pyrimidine ring is a well-established field in organic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into cyclization reactions that build the ring system and subsequent functionalization to introduce desired substituents.

Cyclization Reactions for Pyrimidinone and Pyrimidinol Formation

The formation of the pyrimidine core often relies on cyclization reactions, which are versatile strategies for constructing the six-membered ring. researchgate.net These reactions typically involve the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as urea, thiourea, or amidines. researchgate.netmdpi.com

One of the most classic and efficient methods is the Biginelli reaction, a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net This reaction proceeds through the formation of a dihydropyrimidinone, which can be a stable final product or an intermediate for further modifications. researchgate.net The general mechanism involves the formation of an imidic acid intermediate, followed by intramolecular cyclization and dehydration to yield the pyrimidine ring. researchgate.net

Another prominent method is the Hantzsch pyrimidine synthesis, which provides a route to substituted pyrimidines. researchgate.net Modern advancements have focused on improving efficiency and versatility, often employing catalysts and various reaction conditions, such as microwave irradiation or the use of magnetic nanoparticles, to drive the reactions. mdpi.comgrowingscience.com For instance, copper(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines has proven to be a powerful tool for constructing the pyrimidine core. mdpi.com

The synthesis of pyrimidinols, or hydroxypyrimidines, specifically, can be achieved by selecting appropriate starting materials for these cyclization reactions. For example, the condensation of dimethyl malonate with acetamidine hydrochloride in the presence of a base like sodium methoxide is a common route to produce 4,6-dihydroxy-2-methylpyrimidine, a key precursor for the target molecule. google.com

Table 1: Comparison of Selected Pyrimidine Ring Synthesis Methods
MethodKey ReactantsTypical ProductAdvantages
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneOne-pot, three-component, efficient. researchgate.net
Hantzsch Synthesisβ-Dicarbonyl compound, Aldehyde, Ammonia (B1221849) sourceSubstituted DihydropyrimidineVersatile for substituted pyrimidines. researchgate.net
From MalonatesMalonic ester derivative, AmidineHydroxypyrimidineDirect route to pyrimidinol precursors. google.com
Cu(II)-catalyzed CycloadditionAlkyne, Amidine/GuanidineSubstituted PyrimidinePowerful tool with a variety of promoters. mdpi.com

Regioselective Functionalization of Pyrimidine Rings

Once the pyrimidine ring is formed, introducing substituents at specific positions (regioselective functionalization) is crucial for elaborating the core structure. digitellinc.com This is particularly challenging for unsubstituted pyrimidines that lack directing groups. nih.gov

Modern synthetic chemistry has developed powerful methods to achieve this control. One major strategy involves metalation, where a hydrogen atom on the ring is replaced by a metal. Subsequent reaction with an electrophile introduces a new functional group at that specific position. The use of magnesium bases like TMPMgCl·LiCl allows for successive and highly regioselective magnesiation at various positions of the pyrimidine ring. thieme-connect.de Similarly, zincation using reagents like TMPZnCl·LiCl has shown excellent regioselective control, enabling functionalization at the C2 and C3 positions. nih.gov

These metalated intermediates are versatile and can participate in a range of subsequent reactions, including iodination, copper-catalyzed allylations, and palladium-catalyzed cross-coupling reactions with aryl iodides to furnish a wide array of functionalized pyrimidines. nih.gov For instance, a 2,5-disubstituted pyrimidine can be obtained by first metalating at one position, quenching with an electrophile, and then performing a second metalation and quenching at another position. nih.gov This stepwise approach provides precise control over the substitution pattern. thieme-connect.deresearchgate.net

Synthesis of the 2-chloro-6-methylpyrimidin-4-ol Precursor

The synthesis of 2-chloro-6-methylpyrimidin-4-ol is a critical intermediate step. This process typically starts from a dihydroxypyrimidine precursor, which is then selectively chlorinated.

Chlorination Methodologies for Pyrimidinols

The conversion of a hydroxyl group on a pyrimidine ring (a pyrimidinol) to a chloro group is a common and essential transformation. The most widely used reagent for this purpose is phosphorus oxychloride (POCl₃). nih.gov This reaction has been a standard procedure for over a century, generally involving heating the hydroxyl-containing substrate in excess POCl₃, often in the presence of an organic base like pyridine. nih.gov

Recent advancements have focused on developing more efficient and scalable protocols. One such improvement is the use of equimolar amounts of POCl₃ under solvent-free conditions. nih.govdntb.gov.ua This method involves heating the hydroxypyrimidine with one equivalent of POCl₃ and pyridine as a base in a sealed reactor at high temperatures (140–160 °C). nih.gov This procedure is suitable for large-scale preparations, offers simpler work-up steps, and generally provides high yields and purity of the chlorinated products. nih.govdntb.gov.ua For example, 2-amino-4-hydroxy-6-methylpyrimidine can be converted to 2-amino-4-chloro-6-methylpyrimidine (B145687) by refluxing with phosphorus oxychloride. chemicalbook.com While the target molecule is different, the underlying chemical transformation of a hydroxyl to a chloro group is the same. Other chlorinating agents like phosgene (COCl₂) or its safer solid equivalent, triphosgene, can also be employed. google.comgoogle.com

Table 2: Common Chlorination Reagents for Pyrimidinols
ReagentTypical ConditionsKey Features
Phosphorus Oxychloride (POCl₃)Reflux in excess reagent, often with a base. nih.govMost common and widely used method.
Equimolar POCl₃Sealed reactor, high temperature (140-160 °C), pyridine base. nih.govdntb.gov.uaSolvent-free, suitable for large scale, high yield. nih.gov
TriphosgeneReflux in a solvent like dichloroethane with a base. google.comSafer alternative to gaseous phosgene. google.com

Alkylation Strategies at the Pyrimidine Core

The introduction of the methyl group at the C6 position is most commonly achieved by incorporating it into the initial building blocks of the pyrimidine ring synthesis rather than through post-synthesis alkylation of the heterocyclic core. As mentioned, using acetamidine hydrochloride during the initial cyclization directly installs the methyl group at the C2 position. To obtain the 6-methyl substitution pattern of the target compound, a different set of starting materials would be used, such as ethyl acetoacetate, which contains the required methyl group adjacent to a carbonyl.

While direct C-H alkylation of pyrimidines is possible, it can be challenging to control regioselectivity. nih.gov Other strategies include N-alkylation, which occurs on the nitrogen atoms of the ring, and is often facilitated by microwave-assisted methods. researchgate.net Chelation-controlled alkylation has also been explored, particularly for pyrimidine nucleosides, where the choice of solvent can direct the alkylation to a specific position by coordinating with a metal cation. nih.gov However, for a simple C6-methyl substitution, building the ring from methylated precursors remains the most straightforward and common strategy.

Formation of Sodium 2-chloro-6-methylpyrimidin-4-olate: Deprotonation and Salt Formation

The final step in the synthesis is the conversion of 2-chloro-6-methylpyrimidin-4-ol to its corresponding sodium salt, this compound. This transformation is a standard acid-base reaction.

The hydroxyl group at the C4 position of the pyrimidinol is acidic due to the electron-withdrawing nature of the heterocyclic ring and the potential for resonance stabilization of the conjugate base. This allows it to be deprotonated by a suitable base. The reaction involves treating the 2-chloro-6-methylpyrimidin-4-ol with a strong sodium-containing base. Common bases used for this purpose include sodium hydroxide (NaOH) or sodium hydride (NaH).

The reaction with sodium hydroxide in a suitable solvent, such as water or an alcohol, results in a neutralization reaction, forming the sodium olate salt and water. Alternatively, using a stronger, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) will deprotonate the pyrimidinol to form the sodium salt and hydrogen gas. The resulting this compound is an ionic compound, often isolated as a solid after removal of the solvent.

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has traditionally involved methods that utilize hazardous solvents, toxic reagents, and significant energy consumption, often resulting in substantial waste. rasayanjournal.co.in In response to growing environmental concerns, green chemistry principles are being increasingly integrated into the synthesis of these heterocyclic compounds. nih.govjmaterenvironsci.com These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.comresearchgate.net The adoption of green chemistry in pyrimidine synthesis offers numerous advantages, including enhanced financial feasibility, eco-friendliness, higher yields, faster reaction rates, and minimal toxicity. rasayanjournal.co.in

Several green chemistry strategies have been successfully employed to overcome the negative impacts of traditional synthetic methods. rasayanjournal.co.in These include the use of catalysts, multicomponent reactions (MCRs), microwave-assisted synthesis, ultrasonic irradiation, and the use of safer solvents or solvent-free conditions. rasayanjournal.co.innih.gov MCRs, for instance, are synthetic operations where three or more reactants combine in a single pot to form a product, which simplifies procedures and minimizes waste. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a beneficial non-conventional energy source, offering easy, clean, rapid, and efficient pathways for synthesizing a large number of organic compounds, including pyrimidines. jmaterenvironsci.com Similarly, ultrasonic irradiation provides an efficient method for achieving chemical reactions, sometimes in aqueous media, which is considered an environmentally benign solvent. jmaterenvironsci.com Catalytic approaches are also central to green synthesis. For example, heterogeneous catalysts can be used for multiple runs without a significant loss in catalytic efficiency, and organocatalysts like acidic ionic liquids have been evaluated under solvent-free conditions. rasayanjournal.co.inresearchgate.net The use of "Green Solvents," such as ionic liquids designed for minimal toxicity and biodegradability, or simply water, further aligns synthetic procedures with environmental principles. rasayanjournal.co.injmaterenvironsci.com

The table below summarizes various green chemistry techniques applied in the synthesis of pyrimidine derivatives.

Green Chemistry TechniquePrincipleAdvantages
Catalysis Utilizes catalysts (e.g., heterogeneous, organocatalysts, ionic liquids) to facilitate reactions. rasayanjournal.co.inresearchgate.netReusability of catalyst, reduced waste, milder reaction conditions, high efficiency. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs) Combines three or more reactants in a single reaction vessel to form the final product. rasayanjournal.co.inSimplified procedures, higher atom economy, reduced solvent usage and waste. rasayanjournal.co.in
Microwave-Assisted Synthesis Uses microwave energy to heat reactions. jmaterenvironsci.comShorter reaction times, increased yields, cleaner reactions, enhanced efficiency. rasayanjournal.co.injmaterenvironsci.com
Ultrasonic Irradiation Employs sound energy to initiate and accelerate chemical reactions. rasayanjournal.co.injmaterenvironsci.comHigh efficiency, can be performed in environmentally friendly media like water, short reaction times. jmaterenvironsci.comresearchgate.net
Solvent-Free Reactions Conducts reactions without a solvent, often using techniques like ball milling. nih.govresearchgate.netEliminates solvent waste, reduces environmental impact, simplifies purification. nih.govresearchgate.net
Use of Green Solvents Replaces hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.injmaterenvironsci.comReduced toxicity, improved safety, potential for biodegradability. rasayanjournal.co.injmaterenvironsci.com

Purification and Isolation Techniques for High-Purity Derivatives

Achieving high purity is a critical step in the synthesis of pyrimidine derivatives, ensuring the final product is free from starting materials, reagents, and byproducts. A variety of purification and isolation techniques are employed, ranging from traditional methods like recrystallization to advanced chromatographic procedures. researchgate.netresearchgate.net The choice of method depends on the physicochemical properties of the target compound and its impurities.

Recrystallization is a common and cost-effective technique for purifying solid compounds. researchgate.net This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. researchgate.net The resulting crystals are then filtered off and washed. researchgate.net

Chromatographic methods are widely used for the purification of pyrimidine derivatives, offering high resolution and versatility. researchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Common chromatographic techniques include:

Column Chromatography: A solid stationary phase is packed into a column, and the mixture is passed through it using a liquid mobile phase. Separation occurs based on the differential adsorption of the components to the stationary phase.

Thin-Layer Chromatography (TLC): Often used for monitoring reaction progress and determining the purity of a sample, though it can be adapted for small-scale preparative purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): A highly efficient form of column chromatography that uses high pressure to force the solvent through columns containing smaller stationary phase particles, leading to better separation and faster analysis times. Reverse-phase HPLC is a particularly powerful tool for purifying a wide range of organic molecules. acs.org

Anion-Exchange (AEX) Chromatography: This technique separates molecules based on their net surface charge and is particularly useful for charged pyrimidine derivatives. acs.org

After purification, the final step is the isolation of the pure compound. This typically involves removing the solvent under a vacuum and drying the product to obtain the final, high-purity derivative. acs.org The purity is then often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

The following table provides a comparison of common purification techniques.

Purification TechniquePrinciple of SeparationTypical Use CasesAdvantagesLimitations
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures. researchgate.netPurification of solid, crystalline compounds. researchgate.netCost-effective, scalable, can yield very pure products.Requires the compound to be a stable solid; finding a suitable solvent can be challenging.
Column Chromatography Differential adsorption of components onto a solid stationary phase as a mobile phase passes through.General purpose purification of solid and liquid compounds.Versatile, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a mobile phase and a tightly packed stationary phase under high pressure. acs.orgHigh-purity separation, analytical quantification, and preparative purification. acs.orgExcellent resolution, high speed, and sensitivity.Expensive equipment, limited scalability for preparative work.
Anion-Exchange Chromatography (AEX) Separation based on the reversible binding of charged molecules to an oppositely charged stationary phase. acs.orgPurification of charged molecules, such as salts of pyrimidine derivatives.High specificity for charged compounds. acs.orgLimited to ionizable compounds.
Filtration Physical separation of a solid from a liquid or gas by passing the mixture through a medium that retains the solid. acs.orgIsolating a crystallized solid from its mother liquor. acs.orgSimple, rapid, and effective for solid-liquid separation.Does not remove impurities dissolved in the liquid.

Reactivity and Derivatization Pathways of 2 Chloro 6 Methylpyrimidin 4 Ol/olate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this pyrimidine system. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized negative intermediate, known as a Meisenheimer complex, before the leaving group is expelled. libretexts.orgmasterorganicchemistry.com The presence of two nitrogen atoms in the pyrimidine ring significantly lowers the electron density, thereby activating the ring for such nucleophilic attacks. youtube.com

The chlorine atom at the C-2 position is the most common site for SNAr reactions in this molecule. Its position, ortho to one of the ring nitrogens, facilitates nucleophilic attack. A wide variety of nucleophiles can be employed to displace the C-2 chloride, leading to a diverse array of substituted pyrimidine derivatives. This selective substitution is a cornerstone for building more complex molecules. For instance, reactions with amines or ammonia (B1221849) can introduce amino functionalities, which can be further modified.

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-2 Position

Nucleophile Reagent Example Product Type
Amine Ammonia, Piperidine, Morpholine 2-Amino-6-methylpyrimidin-4-ol
Alkoxide Sodium Methoxide 2-Methoxy-6-methylpyrimidin-4-ol

The rate and success of these reactions are influenced by the strength of the nucleophile and the reaction conditions. The presence of electron-withdrawing groups on the pyrimidine ring generally accelerates the reaction by stabilizing the carbanionic intermediate. masterorganicchemistry.com

While the C-2 position is the primary site for SNAr due to the chloro leaving group, the reactivity of other positions is also noteworthy.

C-4 Position : The C-4 position is occupied by a hydroxyl group, which is a poor leaving group. To make this position reactive towards nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a phosphate (B84403) ester. Once activated, this position can undergo substitution. In pyrimidine systems with two leaving groups (e.g., 2,4-dichloropyrimidine), the C-4 position is often more reactive towards nucleophiles than the C-2 position. stackexchange.com This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C-4, as the negative charge can be delocalized onto both ring nitrogens more effectively. stackexchange.com

C-6 Position : The C-6 position bears a methyl group and is generally not an electrophilic center for SNAr reactions. Its reactivity is more related to functional group interconversions of the methyl group itself.

Functional Group Interconversions on the Methyl and Pyrimidinol Moieties

Beyond the SNAr reactions on the ring, the substituent groups offer additional handles for chemical modification.

Pyrimidinol Moiety : The hydroxyl group at C-4 can readily be converted into its sodium salt, the olate, which enhances its nucleophilicity. This allows for O-alkylation reactions to form various ethers. For example, reacting the sodium salt with alkyl halides can yield O-substituted derivatives, such as corresponding acetates and propanoates. researchgate.net This pathway is crucial for introducing new side chains and modifying the solubility and biological properties of the molecule.

Methyl Moiety : The methyl group at C-6 can undergo a range of reactions typical for alkylarenes, although the electron-deficient nature of the pyrimidine ring can influence its reactivity. Potential transformations include free-radical halogenation or oxidation to a carboxylic acid under strong oxidizing conditions, providing further points for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the C-2 chloro substituent serves as an excellent electrophilic partner in these transformations. sigmaaldrich.com These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product.

Various types of cross-coupling reactions can be applied, including:

Suzuki-Miyaura Coupling : Reaction with aryl or vinyl boronic acids or esters to form C-C bonds. This is a widely used method for synthesizing biaryl compounds. researchgate.net

Hiyama Coupling : Utilizes organosilanes as the organometallic partner in the presence of an activator like fluoride (B91410) ions (e.g., TBAF). researchgate.net This method has been successfully applied to 2-chloropyrimidines to yield C-2 aryl pyrimidine derivatives. researchgate.net

Buchwald-Hartwig Amination : Forms C-N bonds by coupling with primary or secondary amines.

Sonogashira Coupling : Couples the pyrimidine with terminal alkynes to introduce alkynyl moieties.

These reactions provide a reliable and versatile route to complex pyrimidine derivatives that would be difficult to access through other methods. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position

Reaction Name Coupling Partner Catalyst/Ligand Example Bond Formed Product Example
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ C-C 2-Phenyl-6-methylpyrimidin-4-ol
Hiyama Trimethoxy(phenyl)silane PdCl₂(dppf) / TBAF C-C 2-Phenyl-6-methylpyrimidin-4-ol
Buchwald-Hartwig Aniline Pd₂(dba)₃ / Xantphos C-N 2-(Phenylamino)-6-methylpyrimidin-4-ol

Synthesis of Novel Heterocyclic Systems Incorporating the Pyrimidine Core

The 2-chloro-6-methylpyrimidin-4-ol scaffold is a valuable building block for the synthesis of fused heterocyclic systems. By reacting it with bifunctional nucleophiles, new rings can be annulated onto the pyrimidine core. For example, reaction with a molecule containing both an amine and a hydroxyl group, such as 3-aminopropan-1-ol, can lead to the formation of fused ring systems like pyrimido[1,6-a]pyrimidines after initial substitution and subsequent cyclization. nih.gov

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. nih.govnanobioletters.com The title compound itself cannot directly form a Schiff base as it lacks a primary amino group. However, it serves as an excellent precursor for Schiff base synthesis.

The synthetic route involves two steps:

Introduction of an Amino Group : First, an SNAr reaction is performed at the C-2 position using ammonia or a primary amine to replace the chlorine atom and install an amino functionality, yielding a 2-amino-6-methylpyrimidin-4-ol derivative.

Condensation Reaction : The resulting aminopyrimidine is then condensed with an aldehyde or ketone. This reaction typically occurs under reflux in a solvent like ethanol (B145695) to form the corresponding Schiff base. globalresearchonline.netlboro.ac.uk

This two-step process allows for the creation of a wide library of Schiff base derivatives, which are an important class of ligands in coordination chemistry and have applications in various biological fields. nih.gov

Table 3: Synthesis of Schiff Bases from 2-chloro-6-methylpyrimidin-4-ol Precursor

Step Reaction Type Reactants Intermediate/Product
1 SNAr 2-chloro-6-methylpyrimidin-4-ol + NH₃ 2-amino-6-methylpyrimidin-4-ol

Cycloaddition Reactions for Fused Heterocycles

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems in a highly efficient and often stereoselective manner. libretexts.org The 2-chloro-6-methylpyrimidin-4-ol/olate scaffold possesses structural features that could allow it to participate in various types of cycloadditions, leading to the formation of fused heterocyclic systems. Pyrimidine derivatives can act as either the 2π or 4π component in these reactions, depending on the reaction partner and conditions.

Diels-Alder Type Reactions ([4+2] Cycloaddition)

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, typically involves a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro group, suggests it could potentially act as a dienophile. More commonly, however, heterocyclic systems can be constructed where the pyrimidine ring itself is formed via a cycloaddition process, or a pre-existing pyrimidine acts as the diene component, particularly in inverse-electron-demand Diels-Alder reactions. masterorganicchemistry.com

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are highly efficient for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com In this context, the C5=C6 double bond of the 2-chloro-6-methylpyrimidin-4-olate ring can serve as the dipolarophile, reacting with a variety of 1,3-dipoles such as nitrones, azides, or nitrile oxides. wikipedia.orgmdpi.com Such reactions would lead to the formation of pyrimidine-fused isoxazolidines, triazolines, or isoxazolines, respectively. These fused systems are valuable scaffolds in medicinal chemistry.

The table below outlines potential cycloaddition pathways for forming fused heterocycles from a 2-chloro-6-methylpyrimidin-4-ol/olate core, based on established reactivity patterns of pyrimidines and other heterocycles.

Cycloaddition TypeRole of PyrimidineReactant Partner (Example)Potential Fused Heterocycle Product
[4+2] Diels-Alder Dienophile (2π system)Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)Tetrahydroquinazolinedione derivatives (after tautomerization/oxidation)
[4+2] Inverse-electron-demand Diels-Alder Azadiene (4π system)Electron-rich alkene (e.g., enamine)Pyrido[2,3-d]pyrimidine derivatives
[3+2] 1,3-Dipolar Cycloaddition DipolarophileNitrile Oxide (from an oxime)Isoxazolo[4,5-d]pyrimidine derivatives
[3+2] 1,3-Dipolar Cycloaddition DipolarophileOrganic AzideTriazolo[4,5-d]pyrimidine derivatives

This table is illustrative and represents theoretically plausible reactions based on general principles of cycloaddition chemistry.

Mechanistic Studies of Key Transformation Reactions

Mechanistic studies, often supported by computational chemistry, are crucial for understanding and optimizing chemical reactions. For a molecule like 2-chloro-6-methylpyrimidin-4-ol, key transformations would likely involve nucleophilic substitution and other derivatizations. While specific experimental mechanistic studies on this exact compound are not prominent in the literature, the mechanisms can be predicted using theoretical frameworks like Density Functional Theory (DFT), which is widely applied to study the reactivity of heterocyclic molecules. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The most probable and synthetically useful reaction of 2-chloro-6-methylpyrimidin-4-ol is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. The pyrimidine ring is inherently electron-deficient, and this deficiency is further amplified by the electronegative ring nitrogens, which can stabilize the negative charge in the intermediate Meisenheimer complex.

The mechanism proceeds in two steps:

Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the C2 carbon, which bears the chloro leaving group. This leads to the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Computational studies using DFT can model this pathway, calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. mdpi.com Such studies help in predicting the reactivity and regioselectivity of substitution. For instance, DFT-based reactivity descriptors can be calculated to understand the molecule's behavior.

Theoretical Reactivity Descriptors

Chemical reactivity theory provides descriptors that help in predicting the reactive sites of a molecule. nih.govnih.gov These are often calculated using DFT methods.

DescriptorDefinitionImplication for 2-chloro-6-methylpyrimidin-4-olate
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher chemical reactivity. The presence of heteroatoms and substituents influences this gap. mdpi.com
Molecular Electrostatic Potential (MESP) A map of electrostatic potential on the electron density surface.It reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. The carbon atom attached to the chlorine (C2) is expected to be a site of positive potential, making it susceptible to nucleophilic attack.
Fukui Functions Describe the change in electron density at a given point when the total number of electrons is changed.These local reactivity descriptors can pinpoint the most likely sites for nucleophilic, electrophilic, or radical attack within the molecule.

These theoretical tools provide a framework for understanding the mechanism of transformations, such as the SNAr reaction, by identifying the most electrophilic sites and evaluating the stability of reaction intermediates, even in the absence of extensive experimental kinetic studies.

Conformational Analysis and Tautomerism Studies

The "olate" in "Sodium 2-chloro-6-methylpyrimidin-4-olate" refers to the anionic form of one of the possible tautomers of 2-chloro-6-methylpyrimidin-4-ol. Pyrimidin-4-ones and their corresponding 4-hydroxypyrimidine (B43898) tautomers are classic examples of keto-enol tautomerism (also known as lactam-lactim tautomerism in heterocyclic systems). Computational studies are essential for determining the relative stabilities of these forms and the factors that influence their equilibrium. nih.gov

Computational methods can be used to calculate the potential energy surface for the interconversion between tautomers, identifying the transition states and activation energies required for proton migration. chemicalbook.com For pyrimidin-4-one systems, studies consistently show a strong preference for the keto (pyrimidin-4-one) form over the enol (pyrimidin-4-ol) form, particularly in the solid state and in solution. nih.govchemicalbook.com The keto tautomer is generally found to be the most stable structure. chemicalbook.com For the subject compound, the primary tautomeric equilibrium would be between the 4-hydroxy form (lactim) and the 4-keto form (lactam).

Tautomeric FormStructure NameGeneral Stability
Lactim form2-chloro-6-methylpyrimidin-4-ol (Lactim/Enol)Less stable, favored in the gas phase for some systems.
Lactam form2-chloro-6-methyl-1H-pyrimidin-4-one (Lactam/Keto)Generally more stable, especially in polar solvents.
Lactam form 22-chloro-6-methyl-3H-pyrimidin-4-one (Lactam/Keto)Often the most stable tautomer found in crystal structures. nih.gov

Note: Images are representative structures for illustrative purposes.

The equilibrium between tautomers is highly sensitive to the surrounding environment, particularly the polarity of the solvent. mdpi.comnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. These studies have shown that an increase in solvent polarity tends to stabilize the more polar tautomer. mdpi.com For the 2-hydroxypyridine/2-pyridone system, the more polar keto (C=O) tautomer is strongly stabilized in solution, often becoming the dominant form. nih.gov This is because the larger dipole moment of the keto form interacts more favorably with the polar solvent molecules. Therefore, in a polar solvent like water or ethanol, the equilibrium for 2-chloro-6-methylpyrimidin-4-ol is expected to shift significantly toward the pyrimidin-4-one (keto) form.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which serves as a crucial link between a molecule's calculated structure and its experimental characterization. nih.govnih.gov

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, are widely used to aid in structure elucidation. nih.gov By calculating the ¹H and ¹³C NMR spectra for a proposed structure and comparing them to experimental data, researchers can confirm or revise the assignment of a molecule. nih.gov This approach is particularly valuable for complex molecules or for distinguishing between isomers and tautomers.

Harmonic vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. q-chem.comscirp.org The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of bonds. scirp.orgnih.gov These computed frequencies are often scaled by a factor to correct for approximations in the theoretical model and improve agreement with experimental spectra. scirp.org This analysis is fundamental for interpreting experimental vibrational spectra and assigning specific absorption bands to functional groups within the molecule. researchgate.net

Spectroscopic ParameterComputational MethodApplication
1H & 13C NMR Chemical ShiftsDFT (GIAO)Structure verification and differentiation of isomers/tautomers. nih.gov
Vibrational Frequencies (IR/Raman)DFT (Harmonic Analysis)Assignment of experimental spectra to specific molecular vibrations. scirp.orgnih.gov

Molecular Dynamics Simulations for Reactivity and Interaction Analysis

Currently, there is a notable absence of publicly accessible research detailing molecular dynamics (MD) simulations specifically focused on this compound. Extensive searches of scientific literature and chemical databases did not yield any studies employing this computational technique to analyze its reactivity or interaction with other molecules.

MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time. Such studies would typically involve:

Force Field Parameterization: Developing or adapting a set of parameters (a force field) that accurately describes the intramolecular and intermolecular forces governing the atoms of this compound and its environment.

System Setup: Creating a simulation box containing the molecule of interest, often solvated in a relevant medium (e.g., water, an organic solvent) to mimic experimental conditions.

Simulation Production: Running the simulation for a sufficient length of time (from nanoseconds to microseconds) to observe relevant molecular motions, conformational changes, and interactions.

Trajectory Analysis: Analyzing the resulting trajectory to extract data on properties such as radial distribution functions, hydrogen bonding patterns, diffusion coefficients, and potential of mean force to understand interaction energies.

While no specific MD studies on this compound are available, the general principles of this methodology would be applicable to investigate its chemical behavior, such as its interaction with biological macromolecules or its reactivity in different solvent environments. Future computational research could bridge this knowledge gap.

টেবিল: উল্লেখিত যৌগগুলির তালিকা

যৌগিক নাম
সোডিয়াম ২-ক্লোরো-৬-মিথাইলপাইরিমিডিন-৪-ওলেট
পাইরিথিওব্যাক-সোডিয়াম
২-ক্লোরো-৬-মিথাইলপাইরিমিডিন-৪-অ্যামাইন
২-ক্লোরো-৫-(২-হাইড্রোক্সিইথাইল)-৪-মিথোক্সি-৬-মিথাইলপাইরিমিডিন

Based on the comprehensive search conducted, there is insufficient specific information available in the provided results to generate a thorough and scientifically accurate article on "Sodium 2-chloro-6-methylpyrimidin-4-olate" that adheres to the detailed structure you have provided.

Applications in Advanced Chemical Synthesis and Materials Science

Development of Functional Materials and Polymers:No literature was found that describes the use of this compound as a monomer or precursor for the development of polymers or other functional materials.

While the search provided extensive information on related pyrimidine (B1678525) derivatives and the general principles of coordination chemistry and materials science, the strict instruction to focus solely on "Sodium 2-chloro-6-methylpyrimidin-4-olate" prevents the inclusion of this information.

Therefore, it is not possible to construct the requested article without speculating or incorrectly attributing findings from other compounds, which would violate the core requirements of scientific accuracy.

Table of Compounds Mentioned

Environmental Fate and Analytical Method Development

Environmental Degradation Pathways and Kinetics (Photolytic and Hydrolytic)

No information is available in the public domain regarding the photolytic and hydrolytic degradation pathways of Sodium 2-chloro-6-methylpyrimidin-4-olate. Scientific studies detailing the kinetics of these degradation processes, which are crucial for understanding the compound's persistence in the environment, could not be located.

Consistent with the lack of degradation studies, there is no published information on the degradation products or the mechanisms by which this compound breaks down under various environmental conditions. Identifying such products is essential for a complete environmental risk assessment, as degradation products can sometimes be more toxic or persistent than the parent compound.

Data on the stability of this compound under different environmental conditions, such as in soil, water, or sediment, are not publicly available. Understanding the stability of a chemical is fundamental to predicting its environmental fate and potential for long-range transport.

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

While general analytical techniques for similar chemical classes exist, no specific, validated methods for the detection and quantification of this compound in complex environmental matrices like soil, water, or biological tissues were found in the reviewed literature.

There are no specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods published for the analysis of this compound. Although LC-MS/MS is a powerful technique for detecting trace levels of organic compounds, its application to this specific molecule has not been documented in accessible scientific reports.

Similarly, no dedicated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound have been described in the literature. The suitability of GC-MS for this compound would depend on its volatility and thermal stability, which are currently unknown.

In the absence of validated analytical methods, there is also no information on effective sample preparation and extraction techniques for isolating this compound from various environmental samples. Proper sample preparation is a critical step to ensure accurate and reliable quantification.

Q & A

Q. What are the recommended synthetic routes for Sodium 2-chloro-6-methylpyrimidin-4-olate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For pyrimidine derivatives, key parameters include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Use bases like NaH or K₂CO₃ to deprotonate intermediates (common in heterocyclic synthesis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Safety : Follow protocols for handling chlorinated compounds, including fume hood use and PPE .

Q. Example Optimization Table :

ParameterTypical RangeImpact on Yield
Temperature60–80°C↑ Yield above 70°C
Catalyst (K₂CO₃)1.2–1.5 eqExcess → side reactions
Reaction Time4–6 hrsProlonged time → decomposition

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns on the pyrimidine ring. Chlorine and methyl groups produce distinct splitting (e.g., 3JHH^3J_{H-H} coupling) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. Key steps:
    • Collect high-resolution data (≤ 1.0 Å) for accurate electron density maps.
    • Use Olex2 or similar interfaces for visualization and validation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine models.

Q. Example DFT Workflow :

Geometry optimization → 2. Frequency analysis → 3. Electron density mapping → 4. Reactivity indices.

Q. How should researchers address contradictory data in biological activity studies of pyrimidine derivatives?

Methodological Answer:

  • Systematic Review Framework :
    • Define PICOT criteria: Population (cell lines/organisms), Intervention (compound concentration), Comparison (control groups), Outcome (IC₅₀, apoptosis rates), Time (exposure duration) .
    • Use tools like PRISMA to screen studies and assess bias (e.g., selection bias in cell culture models) .
  • Experimental Replication :
    • Standardize assays (e.g., MTT for cytotoxicity) across labs.
    • Validate results using orthogonal methods (e.g., flow cytometry vs. Western blot).

Q. What strategies improve the crystallinity of this compound for diffraction studies?

Methodological Answer:

  • Recrystallization : Use solvent pairs (e.g., ethanol/water) with slow cooling rates.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.
  • Temperature Gradients : Employ vapor diffusion or temperature-controlled crystallization plates .

Q. How can researchers design structure-activity relationship (SAR) studies for pyrimidine-based compounds?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary methyl group position).
  • Biological Testing :
    • Use dose-response assays to quantify efficacy (e.g., enzyme inhibition).
    • Apply QSAR models to correlate electronic properties (e.g., Hammett constants) with activity .
  • Data Analysis : Multivariate regression identifies critical substituent effects.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility or stability profiles of this compound?

Methodological Answer:

  • Controlled Stability Studies :
    • Test under varying pH (2–12), temperature (4–40°C), and light exposure.
    • Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Collaborative Validation : Share samples with independent labs to confirm results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.